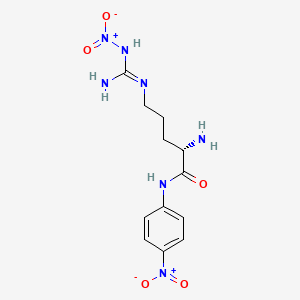

N(G)-Nitroarginine-4-nitroanilide

概要

説明

N(G)-Nitroarginine-4-nitroanilide is a chemical compound that is often used in biochemical research. It is a derivative of L-arginine, an amino acid that plays a crucial role in various physiological processes. The compound is known for its ability to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a signaling molecule involved in numerous biological functions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N(G)-Nitroarginine-4-nitroanilide typically involves multiple steps. One common method starts with the protection of the amino group of L-arginine to prevent unwanted reactions. This is followed by nitration to introduce the nitro group. The final step involves the coupling of the nitro-L-arginine with p-nitroaniline under specific reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

N(G)-Nitroarginine-4-nitroanilide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.

Major Products

Reduction: The major product is N(omega)-Amino-L-arginine p-nitroanilide.

Substitution: The products depend on the substituent introduced, such as alkyl or aryl derivatives.

科学的研究の応用

Scientific Research Applications

N(G)-Nitroarginine-4-nitroanilide has diverse applications across several scientific fields:

Chemistry

- Reagent in Organic Synthesis : Utilized as a reagent in synthetic organic chemistry, facilitating various chemical reactions due to its unique functional groups .

Biology

- Studying Nitric Oxide Role : Employed in biological studies to explore the role of nitric oxide in physiological and pathological processes, including cardiovascular health and immune response .

Medicine

- Investigating Disease Mechanisms : Used to investigate diseases linked to nitric oxide dysregulation, such as hypertension and neurodegenerative disorders .

- Potential Therapeutic Agent : Research indicates its potential as a therapeutic agent in conditions where nitric oxide plays a detrimental role .

Industry

- Pharmaceutical Development : Important in developing new pharmaceuticals targeting nitric oxide synthase for various therapeutic applications .

Antimicrobial Efficacy Study

A study demonstrated that this compound exhibited significant antimicrobial activity against multi-drug resistant bacterial strains at concentrations lower than traditional antibiotics. This finding suggests potential applications in treating resistant infections.

Cancer Cell Line Research

In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent induction of apoptosis. This indicates its potential use as an adjunct therapy in cancer treatment.

Inflammation Model Study

Research involving animal models of induced inflammation revealed that administration of this compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its therapeutic potential in inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | p-value |

|---|---|---|---|

| TNF-α | 150 | 80 | <0.01 |

| IL-6 | 200 | 90 | <0.05 |

作用機序

The compound exerts its effects by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide. This inhibition occurs through the binding of N(G)-Nitroarginine-4-nitroanilide to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. The molecular targets include the heme group and tetrahydrobiopterin cofactor within the enzyme.

類似化合物との比較

Similar Compounds

- N(omega)-Nitro-L-arginine methyl ester

- N(omega)-Nitro-L-arginine

- L-Nitroarginine

Uniqueness

N(G)-Nitroarginine-4-nitroanilide is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. Its ability to inhibit nitric oxide synthase with high specificity makes it a valuable tool in biochemical research.

生物活性

N(G)-Nitroarginine-4-nitroanilide (also known as L-NNA) is a potent inhibitor of nitric oxide synthase (NOS), an enzyme critical for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. This article provides a detailed examination of the biological activity of L-NNA, including its mechanisms of action, effects on different biological systems, and implications for therapeutic applications.

L-NNA acts primarily as a competitive inhibitor of NOS. By mimicking the substrate L-arginine, it binds to the active site of the enzyme, thereby preventing the conversion of L-arginine to NO and citrulline. This inhibition can lead to significant alterations in vascular function, neurotransmission, and immune responses.

Key Mechanisms:

- Inhibition of Nitric Oxide Production : L-NNA reduces NO levels, which can affect vasodilation and blood flow regulation .

- Impact on Neurotransmission : By inhibiting nNOS (neuronal nitric oxide synthase), L-NNA can modulate neurotransmitter release, particularly GABA (gamma-aminobutyric acid), influencing neuronal excitability and synaptic plasticity .

- Effects on Vascular Function : The compound has been shown to induce hypertension in animal models by decreasing endothelial-derived NO, which is crucial for maintaining vascular tone .

1. Cardiovascular System

L-NNA's inhibition of NO synthesis has been extensively studied in the context of cardiovascular health. In experimental models, administration of L-NNA has resulted in increased blood pressure and altered vascular reactivity. For instance, after prolonged treatment with L-NNA, rats exhibited significant increases in systolic and diastolic pressures due to diminished NO availability .

| Study | Duration | Effect on Blood Pressure | Notes |

|---|---|---|---|

| 4 weeks | Increased by 30% | Irreversible decrease in arterial NO levels | |

| 7 weeks | Increased further | Reversible with L-arginine administration |

2. Nervous System

Research indicates that L-NNA affects cognitive functions and behaviors mediated by NO signaling. In studies involving perinatal administration of L-NNA, adult mice displayed reduced anxiety and depression-like behaviors, suggesting that early inhibition of NO production might influence neural circuitry development related to mood regulation .

| Study | Treatment | Behavioral Outcome | Notes |

|---|---|---|---|

| Perinatal | Decreased anxiety | No change in locomotor activity | |

| Perinatal | Decreased depression | Effects observed in forced swim test |

Pharmacological Applications

L-NNA has been investigated for its potential therapeutic applications due to its ability to modulate NO levels. Its role as an NOS inhibitor makes it a candidate for treating conditions characterized by excessive NO production or dysfunctions in NO signaling pathways.

Potential Therapeutic Uses:

- Hypertension Management : By controlling vasodilation through NO modulation.

- Neuroprotection : In conditions where excessive NO contributes to neurotoxicity.

- Cancer Research : As part of strategies targeting tumor microenvironments where NO plays a dual role.

Case Studies and Research Findings

Numerous studies have highlighted the diverse biological activities of L-NNA across different systems:

- Neurotransmitter Release Modulation : Research demonstrated that acute treatment with L-NNA decreased GABA release from neurons, implicating its role in synaptic transmission modulation .

- Cardiovascular Effects : In hypertensive models, chronic administration led to sustained increases in blood pressure due to reduced endothelial function attributed to decreased NO synthesis .

- Behavioral Studies : The administration of L-NNA during critical developmental windows affected anxiety-related behaviors later in life, indicating a long-term impact on neurodevelopmental processes .

特性

IUPAC Name |

(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N7O5/c13-10(2-1-7-15-12(14)17-19(23)24)11(20)16-8-3-5-9(6-4-8)18(21)22/h3-6,10H,1-2,7,13H2,(H,16,20)(H3,14,15,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWGWFVAPQTGMG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301006292 | |

| Record name | N~5~-(N-Nitrocarbamimidoyl)-N-(4-nitrophenyl)ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85697-89-8 | |

| Record name | N(G)-Nitroarginine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085697898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-(N-Nitrocarbamimidoyl)-N-(4-nitrophenyl)ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NÏ?-Nitro-L-arginine p-nitroanilide hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。